molecular formula C21H13ClO3 B4549057 3-chlorobenzyl 9-oxo-9H-fluorene-3-carboxylate

3-chlorobenzyl 9-oxo-9H-fluorene-3-carboxylate

Cat. No.: B4549057
M. Wt: 348.8 g/mol
InChI Key: BIIDQDLHRBAUJH-UHFFFAOYSA-N
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Description

3-chlorobenzyl 9-oxo-9H-fluorene-3-carboxylate is a useful research compound. Its molecular formula is C21H13ClO3 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0553220 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Zeolite-Catalyzed Reactions

A study demonstrated the use of zeolite catalysts in promoting new intramolecular rearrangements leading to compounds like 3-phenyl-1,2-dihydrobenzofuran-2-one, showcasing the potential of 3-chlorobenzyl 9-oxo-9H-fluorene-3-carboxylate derivatives in synthetic organic chemistry and materials science due to their unique reactivity under Bronsted acidic conditions (Hoefnagel & Bekkum, 2000).

Fluorescence Probes Development

Research into fluorescein derivatives, including those related to fluorene carboxylates, has led to the development of sensitive probes for singlet oxygen, a critical species in biological systems. This work underscores the importance of fluorene derivatives in designing fluorescence probes for biomedical applications (Tanaka et al., 2001).

Advanced Materials for Memory Devices

Polyfluorene-based materials, incorporating fluorene derivatives, have been synthesized for use in write-once-read-many-times (WORM) memory devices. These materials exhibit desirable photoluminescence and electronic properties, highlighting the application of fluorene carboxylates in the development of low-cost, high-performance electronic devices (Zhuang et al., 2010).

Photocatalytic Applications

Fluorene derivatives have been employed as photocatalysts for the decarboxylative arylation of amino acids, demonstrating their utility in light-driven synthetic methodologies. This application is crucial for developing new, environmentally friendly catalytic processes in organic synthesis (Chen, Lu, & Wang, 2019).

Surface Modification Techniques

A specific application involving the modification of nylon 6,6 using a carbene insertion approach with diazirine-functionalized fluorenone derivatives illustrates the potential of fluorene carboxylates in materials science for tailoring surface properties (Blencowe, Cosstick, & Hayes, 2006).

Metal-Free Photocatalysis

Innovative studies have showcased 9-fluorenone as a metal-free photocatalyst for the oxidation of alcohols and oxygenation of tertiary amines under visible light. This application points to the broader utility of fluorene derivatives in green chemistry and sustainable processes (Schilling, Riemer, Zhang, Hatami, & Das, 2018).

Properties

IUPAC Name

(3-chlorophenyl)methyl 9-oxofluorene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO3/c22-15-5-3-4-13(10-15)12-25-21(24)14-8-9-18-19(11-14)16-6-1-2-7-17(16)20(18)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIDQDLHRBAUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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